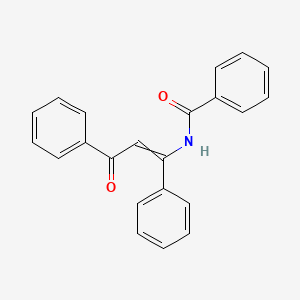
N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide is an organic compound with the molecular formula C({22})H({17})NO(_{2}) It is characterized by a benzamide group attached to a 3-oxo-1,3-diphenylprop-1-en-1-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide typically involves the condensation of benzamide with a suitable precursor such as 1,3-diphenylprop-2-en-1-one. One common method involves the use of a base catalyst like sodium hydroxide in an ethanol solution, where the reaction is carried out under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.
Substitution: Reagents like halogens (Cl(_2), Br(_2)) or nucleophiles (NH(_3), OH(^-)) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other functionalized derivatives.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. Researchers investigate its efficacy and safety profiles in preclinical studies.
Industry
In the industrial sector, this compound can be used in the manufacture of specialty chemicals, dyes, and polymers. Its unique structure allows for modifications that can enhance the properties of these materials.
Mecanismo De Acción
The mechanism by which N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered biochemical pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)acetamide
- N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)propionamide
- N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)butyramide
Uniqueness
N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Número CAS |
170238-79-6 |
|---|---|
Fórmula molecular |
C22H17NO2 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-(3-oxo-1,3-diphenylprop-1-enyl)benzamide |
InChI |
InChI=1S/C22H17NO2/c24-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)23-22(25)19-14-8-3-9-15-19/h1-16H,(H,23,25) |
Clave InChI |
FITWRCMIBULMAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol](/img/structure/B14269931.png)
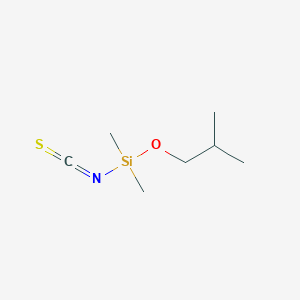
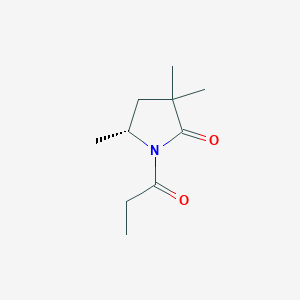
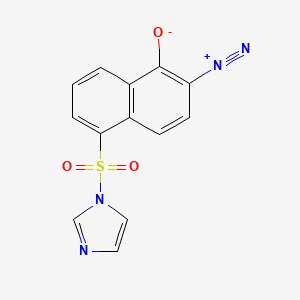
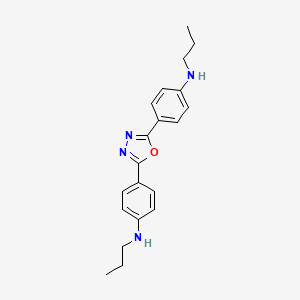
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
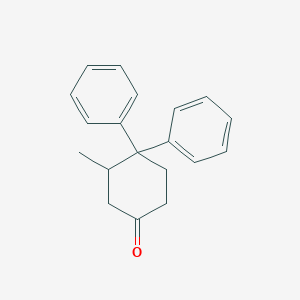
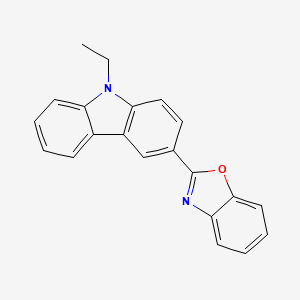
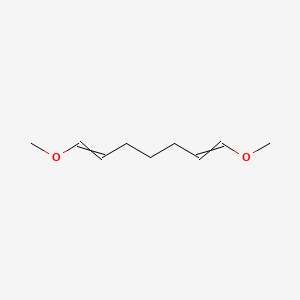
![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)
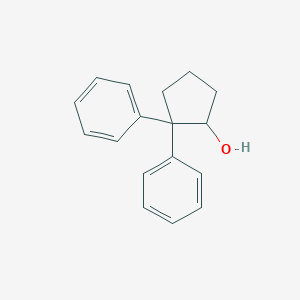

![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)

